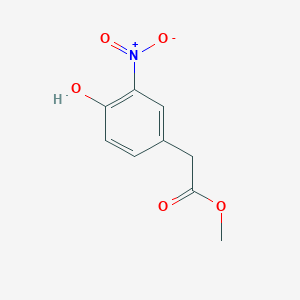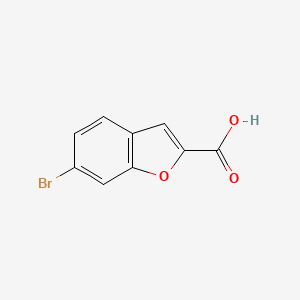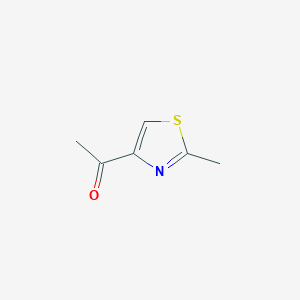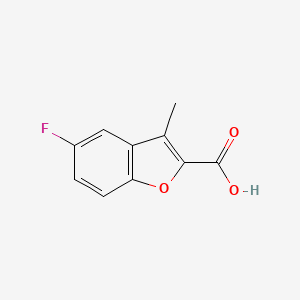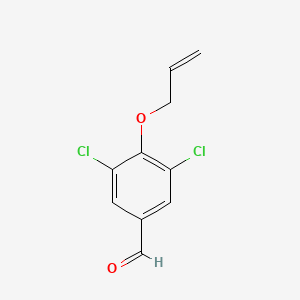
4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde is a derivative of benzaldehyde with substitutions that include an allyloxy group, a chloro group, and a methoxy group. While the specific compound is not directly studied in the provided papers, related compounds with similar substituents have been synthesized and analyzed, providing insights into the potential characteristics of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde.
Synthesis Analysis
The synthesis of related compounds often involves green chemistry approaches, as seen in the synthesis of a novel binary organic complex involving 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde . Another related compound, 4-benzyloxy-2-methoxybenzaldehyde, was synthesized using an O-alkylation reaction followed by a Vilsmeier-Hack (V-H) reaction, achieving an overall yield of 82.26% . These methods suggest that the synthesis of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde could potentially be carried out using similar green chemistry principles and reactions.
Molecular Structure Analysis
X-ray diffraction (XRD) studies confirm the formation of complexes and provide details on the crystal structure and atomic packing . The structure of a related compound, 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, was determined by X-ray analysis, indicating that such analyses are crucial for understanding the molecular structure of these compounds .
Chemical Reactions Analysis
The reactivity of these compounds can be inferred from the synthesis methods and the chemical reactions they undergo. For instance, the condensation reaction used to obtain 4-chloro-N'-(4-methoxybenzylidene)benzohydrazide indicates the reactivity of the methoxybenzaldehyde group towards hydrazide . The regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal to synthesize 4-alkyl-3,5-dimethoxybenzaldehydes demonstrates the potential for selective functionalization of the benzaldehyde core .
Physical and Chemical Properties Analysis
Spectroscopic techniques such as IR, NMR, and UV-Vis absorption spectra are used to characterize the compounds and study their physicochemical properties . The transmission spectra of the grown crystal of a complex similar to the compound of interest show a 70% transmittance efficiency with a cutoff wavelength of 412 nm . The band gap and refractive index of the crystal have also been studied, which are important for understanding the optical properties . Theoretical calculations, including density functional theory (DFT), provide additional insights into the vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential (MEP) of related compounds .
Aplicaciones Científicas De Investigación
-
Electrical Engineering
- Application : The compound 4-allyloxy-2-hydroxybenzophenone (AHB) has been used to improve the electrical properties of polypropylene (PP), a material used for high-voltage direct current (HVDC) cable insulation .
- Method : AHB was grafted onto PP via melt grafting. The effects of several reaction variables, such as initiator and monomer content, reaction temperature, rotor speed, and grafting yield time, were studied .
- Results : The grafted PP effectively inhibited space charge accumulation and exhibited the highest volume resistivity and DC breakdown strength when the grafting yield was 0.73% .
-
Chemistry
- Application : The Intramolecular Diels–Alder (IMDA) reaction of (2E,4Z,6Z)-2 (allyloxy)cycloocta-2,4,6-trien-1-one has been studied using Bonding Evolution Theory (BET) .
- Method : The bond breaking/forming events along the IMDA reaction were revealed within BET at the density functional theory level, using the M05-2X functional with the cc-pVTZ basis set .
- Results : The analysis found that this rearrangement can proceed along three alternative reaction pathways (a–c). Paths a and b involve two steps, while path c is a one-step process .
-
Material Science
- Application : 4- (allyloxy)phenyl fluorosulfate (APFS), a multi-functional electrolyte additive, is used to form a mechanical strain-adaptive solid electrolyte interphase .
- Method : The specific method of application is not mentioned in the source .
- Results : The specific results or outcomes are not mentioned in the source .
Safety And Hazards
The safety and hazards associated with “4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde” are not explicitly mentioned in the available literature.
Direcciones Futuras
The future directions for “4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde” are not explicitly mentioned in the available literature. However, allyloxy compounds are often used in organic synthesis and could have potential applications in various fields1.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde”. For a more comprehensive understanding, further research and studies would be required.
Propiedades
IUPAC Name |
2-chloro-5-methoxy-4-prop-2-enoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h3,5-7H,1,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDGWVVVMWKGRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Cl)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366799 |
Source


|
| Record name | 4-(ALLYLOXY)-2-CHLORO-5-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde | |
CAS RN |
692279-00-8 |
Source


|
| Record name | 4-(ALLYLOXY)-2-CHLORO-5-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

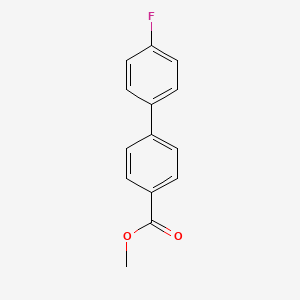
![3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1332213.png)
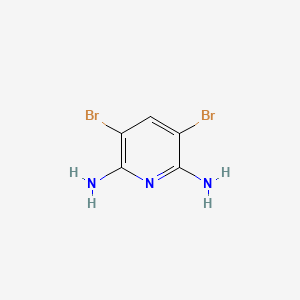
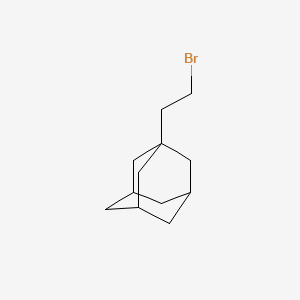
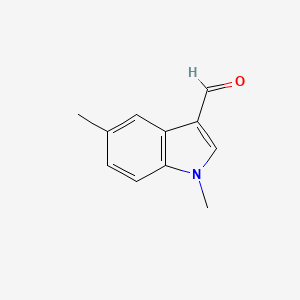
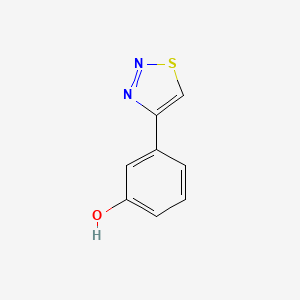
![4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B1332234.png)
